molecular formula C7H7FN2O2S B3423958 2-Fluoro-3-methylsulphanyl-6-nitroaniline CAS No. 329926-67-2

2-Fluoro-3-methylsulphanyl-6-nitroaniline

Cat. No.: B3423958
CAS No.: 329926-67-2
M. Wt: 202.21 g/mol
InChI Key: JTMKLXVPDXWBMO-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylsulphanyl-6-nitroaniline is an organic compound with the molecular formula C7H7FN2O2S It is characterized by the presence of a fluorine atom, a methylsulphanyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylsulphanyl-6-nitroaniline typically involves multiple steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Thioether Formation: The nitro-substituted intermediate is then reacted with methylthiol in the presence of a base such as sodium hydroxide to form the methylsulphanyl group at the 3-position.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylsulphanyl-6-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The methylsulphanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: 2-Fluoro-3-methylsulphinyl-6-nitroaniline, 2-Fluoro-3-methylsulfonyl-6-nitroaniline.

    Reduction: 2-Fluoro-3-methylsulphanyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methylsulphanyl-6-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylsulphanyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom and nitro group can significantly influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylsulphanyl-4-nitroaniline
  • 2-Fluoro-3-methylsulphanyl-5-nitroaniline
  • 2-Fluoro-3-methylsulphanyl-6-chloroaniline

Uniqueness

2-Fluoro-3-methylsulphanyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluorine atom, methylsulphanyl group, and nitro group in this particular arrangement provides unique electronic and steric properties that can be exploited in various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields

Properties

IUPAC Name

2-fluoro-3-methylsulfanyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2S/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMKLXVPDXWBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329926-67-2
Record name 2-fluoro-3-(methylsulfanyl)-6-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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